Cas no 26348-61-8 (H-Ser-OEt.HCl)
H-Ser-OEt.HCl Chemical and Physical Properties
Names and Identifiers
-
- (S)-Ethyl 2-amino-3-hydroxypropanoate hydrochloride
- L-Serine ethyl ester hydrochloride
- H-Ser-OEt.HCl
- Ethyl 2-amino-3-hydroxypropanoate hydrochloride
- Ethyl L-serinate hydrochloride
- H-Ser-OEt · HCl
- 2-amino-3-hydroxy-propionic acid ethyl ester hydrochloride
- D,L-serine ethyl ester hydrochloride
- ethyl (2S)-2-amino-3-hydroxypropanoate hydrochloride
- H-L-Ser-OEt hydrochloride
- H-Ser-OEt HCl
- L-serine ethyl ester chlorhydrate
- L-Serine ethyl ester HCl
- NH2CH(CH2OH)CO2Et hydroch
- AM82215
- Q-101606
- L-Serine ethyl ester, HCl
- MFCD00012594
- H-Ser-OEt. HCl
- DS-15105
- EN300-6474410
- L-Serine ethyl ester hydrochloride, 99% (TLC)
- serine ethyl ester hydrochloride
- NS00028089
- ethyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride
- FD3052
- BP-12469
- AKOS015894547
- 26348-61-8
- HY-W016996
- SCHEMBL593290
- (S)-Ethyl 2-amino-3-hydroxypropanoate HCl
- AKOS015924170
- J-300254
- A818400
- L-Serine, ethyl ester, hydrochloride (1:1)
- ethyl serinate, hydrochloride salt
- DTXSID40180951
- ethyl(2s)-2-amino-3-hydroxypropanoate hydrochloride
- JZJQCLZQSHLSFB-WCCKRBBISA-N
- L-Serine, ethyl ester, hydrochloride
- L-serine ethylester hydrochloride
- CS-W017712
- L-Serine ethyl ester hydrochloride,99%
-
- MDL: MFCD00012594
- Inchi: 1S/C5H11NO3.ClH/c1-2-9-5(8)4(6)3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m0./s1
- InChI Key: JZJQCLZQSHLSFB-WCCKRBBISA-N
- SMILES: Cl.O(CC)C([C@H](CO)N)=O
- BRN: 3562346
Computed Properties
- Exact Mass: 169.05100
- Monoisotopic Mass: 169.051
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 94.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 1
- XLogP3: -1.1
- Topological Polar Surface Area: 74.2
Experimental Properties
- Color/Form: Not determined
- Melting Point: 130-132 °C (lit.)
- Boiling Point: No data available
- Flash Point: 103.7℃
- Water Partition Coefficient: dissolution
- PSA: 72.55000
- LogP: 0.37140
- Sensitiveness: Hygroscopic
- Specific Rotation: -5 º (c=2, H2O)
- Optical Activity: [α]20/D −4.4°, c = 10.2 in ethanol
- Solubility: Not determined
- Vapor Pressure: No data available
H-Ser-OEt.HCl Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S24/25
- Storage Condition:Inert atmosphere,2-8°C(BD2481)
- Risk Phrases:R36/37/38
- Safety Term:S24/25
H-Ser-OEt.HCl Customs Data
- HS CODE:2922509090
- Customs Data:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
H-Ser-OEt.HCl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-KI576-25g |
H-Ser-OEt.HCl |
26348-61-8 | 98% | 25g |
238.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-KI576-5g |
H-Ser-OEt.HCl |
26348-61-8 | 98% | 5g |
64.0CNY | 2021-08-04 | |
| ChemScence | CS-W017712-25g |
H-Ser-OEt.HCl |
26348-61-8 | ≥98.0% | 25g |
$18.0 | 2022-04-27 | |
| ChemScence | CS-W017712-100g |
H-Ser-OEt.HCl |
26348-61-8 | ≥98.0% | 100g |
$58.0 | 2022-04-27 | |
| ChemScence | CS-W017712-500g |
H-Ser-OEt.HCl |
26348-61-8 | ≥98.0% | 500g |
$256.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L68860-25g |
H-Ser-OEt.HCl |
26348-61-8 | 25g |
¥108.0 | 2021-09-09 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L68860-100g |
H-Ser-OEt.HCl |
26348-61-8 | 100g |
¥398.0 | 2021-09-09 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014827-100g |
H-Ser-OEt.HCl |
26348-61-8 | 99% | 100g |
¥356 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014827-25g |
H-Ser-OEt.HCl |
26348-61-8 | 99% | 25g |
¥61 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014827-5g |
H-Ser-OEt.HCl |
26348-61-8 | 99% | 5g |
¥30 | 2024-05-24 |
H-Ser-OEt.HCl Suppliers
H-Ser-OEt.HCl Related Literature
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1. Towards a total synthesis of ulapualide A. Concise synthetic routes to the tris-oxazole ring system and tris-oxazole macrolide core in ulapualides, kabiramides, halichondramides, mycalolides and halishigamidesShital K. Chattopadhyay,James Kempson,Alan McNeil,Gerald Pattenden,Michael Reader,David E. Rippon,David Waite J. Chem. Soc. Perkin Trans. 1 2000 2415
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2. Synthesis and chemical reactivity of thiophenoxyphenylalanine bioisosteres, suitable synthons for the design of HIV protease inhibitorsG. Priem,L. Rocheblave,C. De Michelis,J. Courcambeck,J. L. Kraus J. Chem. Soc. Perkin Trans. 1 2000 819
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Celina Wierzbicka,Mingquan Liu,David Bauer,Knut Irgum,B?rje Sellergren J. Mater. Chem. B 2017 5 953
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Maria Ciaccia,Irene Tosi,Roberta Cacciapaglia,Alessandro Casnati,Laura Baldini,Stefano Di Stefano Org. Biomol. Chem. 2013 11 3642
Additional information on H-Ser-OEt.HCl
Compound CAS No. 26348-61-8: H-Ser-OEt.HCl
The compound with CAS No. 26348-61-8, commonly referred to as H-Ser-OEt.HCl, is a significant molecule in the field of organic chemistry and pharmacology. This compound, also known as N-Ethoxycarbonyl-L-serine hydrochloride, is a derivative of the amino acid serine. Its structure consists of an ethoxycarbonyl group attached to the nitrogen atom of serine, forming a stable amide linkage. The hydrochloride salt form ensures its solubility in aqueous solutions, making it suitable for various applications in research and development.
H-Ser-OEt.HCl has garnered attention due to its role as a precursor in peptide synthesis. The ethoxycarbonyl group serves as a protecting group for the amino functionality of serine, which is crucial in peptide bond formation. Recent studies have highlighted its utility in solid-phase synthesis, where it facilitates the controlled assembly of peptide chains. This compound's ability to undergo selective deprotection under mild conditions has made it a valuable tool in medicinal chemistry.
From a structural standpoint, H-Ser-OEt.HCl exhibits a unique balance between rigidity and flexibility. The serine moiety contributes hydroxyl and amino groups, which are essential for hydrogen bonding and other non-covalent interactions. The ethoxycarbonyl group introduces electron-withdrawing effects, enhancing the reactivity of the molecule in certain reactions. These properties have been leveraged in the design of bioactive molecules, including enzyme inhibitors and receptor agonists.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of H-Ser-OEt.HCl. Quantum mechanical calculations reveal that the molecule's π-systems are delocalized across the ethoxycarbonyl group, influencing its spectroscopic properties. This understanding has been instrumental in optimizing synthetic routes and predicting reactivity profiles for this compound.
In terms of applications, H-Ser-OEt.HCl finds extensive use in drug discovery programs. Its role as an intermediate in the synthesis of complex biomolecules has been well-documented. For instance, researchers have employed this compound to construct cyclic peptides with potential therapeutic applications. The ability to modify the serine side chain further expands its utility in creating diverse chemical libraries.
The synthesis of H-Ser-OEt.HCl typically involves multi-step processes that emphasize stereochemical control. Key steps include the protection of serine's amino group with an ethoxycarbonyl reagent followed by protonation to form the hydrochloride salt. Purification techniques such as chromatography and recrystallization ensure high purity levels, which are critical for downstream applications.
From an analytical perspective, H-Ser-OEt.HCl can be characterized using various spectroscopic methods. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about its molecular structure, while mass spectrometry confirms its molecular weight and fragmentation patterns. These analytical tools are essential for quality control and structural elucidation during research and development.
Recent studies have also explored the biological activity of H-Ser-OEt.HCl derivatives. For example, modifications to the ethoxycarbonyl group have been shown to influence bioavailability and pharmacokinetic profiles. Such findings underscore the importance of fine-tuning chemical structures to achieve desired therapeutic outcomes.
In conclusion, H-Ser-OEt.HCl (CAS No. 26348-61-8) is a versatile compound with significant implications in organic synthesis and drug discovery. Its unique chemical properties and functional groups make it an invaluable tool for researchers aiming to develop novel bioactive molecules.
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